1-[2-(4-chlorophenoxy)acetyl]piperidine-4-carboxylic Acid
Description
Properties
IUPAC Name |
1-[2-(4-chlorophenoxy)acetyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO4/c15-11-1-3-12(4-2-11)20-9-13(17)16-7-5-10(6-8-16)14(18)19/h1-4,10H,5-9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLXGTOWSYVRGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)COC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(4-chlorophenoxy)acetyl]piperidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorophenoxyacetic acid and piperidine-4-carboxylic acid.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .
Chemical Reactions Analysis
1-[2-(4-chlorophenoxy)acetyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
As an intermediate in organic synthesis, 1-[2-(4-chlorophenoxy)acetyl]piperidine-4-carboxylic acid is utilized in the preparation of various pharmaceuticals. Its unique structure allows for modifications that can lead to new compounds with desired biological activities .
Biology
Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory properties. Studies have shown that similar piperidine derivatives can interact with biological targets such as enzymes or receptors involved in inflammatory pathways .
Medicine
Investigations are ongoing to assess its efficacy as a therapeutic agent for treating diseases. For instance, compounds with similar structures have shown promise in inhibiting enzymes related to conditions like cancer and bacterial infections .
Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
- Antimicrobial Activity : A study demonstrated that derivatives of piperidine showed significant antimicrobial effects against various pathogens. The incorporation of specific functional groups enhanced this activity compared to non-modified counterparts .
- Anti-inflammatory Effects : Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting potential therapeutic uses in treating inflammatory diseases .
- Enzyme Inhibition : Inhibitory effects on enzymes such as acetylcholinesterase have been noted, indicating potential applications in neurodegenerative disease treatment .
Industrial Applications
In addition to its research applications, this compound is utilized in industrial settings for the development of new materials and chemical processes. Its role as an intermediate facilitates the creation of more complex molecules necessary for various manufacturing processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-chlorophenoxy)acetyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes . Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 1-[2-(4-Chlorophenoxy)acetyl]piperidine-4-carboxylic acid
- Molecular Formula: C₁₄H₁₆ClNO₄
- Molecular Weight : 297.74 g/mol
- CAS Number : 927990-26-9 .
Structural Features: The compound consists of a piperidine ring substituted at the 1-position with a 2-(4-chlorophenoxy)acetyl group and at the 4-position with a carboxylic acid.
Structural Analogs and Their Properties
The following table summarizes key structural analogs and their distinguishing features:
Comparative Analysis of Key Attributes
Electronic Effects :
- Pyridin-4-yl (in the hydrochloride analog) introduces a basic nitrogen, altering protonation states in physiological environments .
Solubility and Lipophilicity :
- The carboxylic acid in the target compound improves aqueous solubility (predicted Log S ~ -2.5), whereas analogs like 1-(ethoxycarbonyl)piperidine-4-carboxylic acid (Log S = -1.2) are more lipophilic due to the ester group .
- Hydrochloride salts (e.g., pyridin-4-yl analog) significantly enhance water solubility .
Conformational Flexibility :
- The piperidine ring puckering (studied via Cremer-Pople coordinates) is influenced by substituent bulkiness. The 4-chlorophenoxy acetyl group may restrict ring flexibility compared to smaller groups like ethoxycarbonyl .
Biological Activity
1-[2-(4-chlorophenoxy)acetyl]piperidine-4-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H16ClNO4
- CAS Number : 927990-26-9
- Structure : The compound features a piperidine ring with a 4-chlorophenoxyacetyl group and a carboxylic acid moiety.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.
- Study Findings :
- In vitro assays revealed significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
- The compound's mechanism likely involves disrupting bacterial cell wall synthesis or function, although specific pathways remain to be fully elucidated.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Preliminary studies indicate that it may modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation.
- Mechanism of Action :
- It is hypothesized that the compound interacts with specific receptors or enzymes involved in inflammatory processes, thereby reducing the production of pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Modulation of inflammatory cytokines | |
| Cytotoxicity | Potential effects on cancer cell lines |
Case Study: Antimicrobial Efficacy
In a recent study, the antimicrobial efficacy of this compound was evaluated against Staphylococcus aureus and Escherichia coli. The results indicated:
- Minimum Inhibitory Concentration (MIC) :
- S. aureus: 32 µg/mL
- E. coli: 64 µg/mL
These findings suggest that the compound could serve as a lead structure for developing new antibiotics targeting resistant strains.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis.
- Receptor Modulation : It could modulate receptors that play roles in inflammation, influencing cellular signaling pathways.
Future Directions in Research
Ongoing studies aim to further explore the therapeutic potential of this compound. Key areas of focus include:
- In Vivo Studies : Assessing the efficacy and safety profile in animal models.
- Structural Modifications : Investigating analogs to enhance potency and selectivity.
- Combination Therapies : Evaluating synergistic effects with existing antibiotics or anti-inflammatory agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
